3-(3-Heptyl-1-methylureido)phenylboronic acid
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Overview
Description
3-(3-Heptyl-1-methylureido)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in a variety of chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Heptyl-1-methylureido)phenylboronic acid typically involves the reaction of 3-aminoheptane with phenylboronic acid under specific conditions. The process may include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for industrial use .
Chemical Reactions Analysis
Types of Reactions
3-(3-Heptyl-1-methylureido)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylboronic acid moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, alcohols, and amines. These products have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-(3-Heptyl-1-methylureido)phenylboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Heptyl-1-methylureido)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and allows the compound to act as a sensor or capture agent for diol-containing molecules. The molecular targets include various biomolecules such as nucleosides, catechols, and glycoproteins . The pathways involved in its action are primarily related to its binding affinity and selectivity for diol groups .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthioureido)phenylboronic acid: Similar in structure but contains a thioureido group instead of a heptyl group.
3-Formylphenylboronic acid: Contains a formyl group and is used in different applications.
Uniqueness
3-(3-Heptyl-1-methylureido)phenylboronic acid is unique due to its heptyl group, which imparts specific hydrophobic properties and influences its interaction with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial .
Properties
CAS No. |
877065-38-8 |
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Molecular Formula |
C15H25BN2O3 |
Molecular Weight |
292.18 g/mol |
IUPAC Name |
[3-[heptylcarbamoyl(methyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C15H25BN2O3/c1-3-4-5-6-7-11-17-15(19)18(2)14-10-8-9-13(12-14)16(20)21/h8-10,12,20-21H,3-7,11H2,1-2H3,(H,17,19) |
InChI Key |
PIIAVDUOUINDAN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C(=O)NCCCCCCC)(O)O |
Origin of Product |
United States |
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